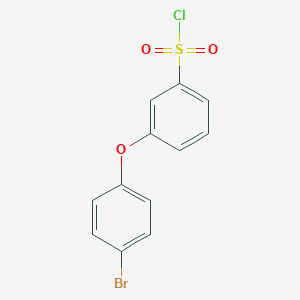
6-Bromo-2-methoxy-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthoic acid, featuring a bromine atom at the 6th position and a methoxy group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-1-naphthoic acid typically involves the bromination of 2-methoxy-1-naphthoic acid. One common method includes the reaction of 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction to form a diazotized compound, which is subsequently reacted with copper bromide in the presence of an acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to achieve high yield and purity at low cost. The process involves the bromination of 6-hydroxy-2-methylnaphthalene using a triphenylphosphine-bromine complex in an organic solvent, followed by oxidation with molecular oxygen in the presence of a heavy metal catalyst such as cobalt acetate and a bromine compound in a lower fatty acid solvent .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-1-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy group and the carboxylic acid moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include oxidized forms of the methoxy group or the carboxylic acid.
Reduction: Reduced forms of the carboxylic acid or methoxy group.
Scientific Research Applications
6-Bromo-2-methoxy-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including chiral oxazolines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-naphthoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Hydroxy-2-naphthoic acid: Features a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
6-Bromo-2-naphthoic acid: Lacks the methoxy group, affecting its solubility and reactivity.
Uniqueness
6-Bromo-2-methoxy-1-naphthoic acid is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H9BrO3 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
6-bromo-2-methoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c1-16-10-5-2-7-6-8(13)3-4-9(7)11(10)12(14)15/h2-6H,1H3,(H,14,15) |
InChI Key |
FZSZKSRGYGMTAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119503.png)
![(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one](/img/structure/B12119507.png)
![15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12119509.png)

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide](/img/structure/B12119532.png)
![Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-](/img/structure/B12119536.png)
![3-(propan-2-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12119541.png)
![N-ethyl-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B12119548.png)


![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)

